4-Ethylphenyl 4-(2-aminoacetyl)benzoate hydrochloride
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Overview
Description
4-Ethylphenyl 4-(2-aminoacetyl)benzoate hydrochloride is an organic compound with a complex structure that includes both aromatic and amino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethylphenyl 4-(2-aminoacetyl)benzoate hydrochloride typically involves a multi-step process. One common method includes the esterification of 4-ethylphenol with 4-(2-aminoacetyl)benzoic acid in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient production process .
Chemical Reactions Analysis
Types of Reactions
4-Ethylphenyl 4-(2-aminoacetyl)benzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized to form quinones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary amines .
Scientific Research Applications
4-Ethylphenyl 4-(2-aminoacetyl)benzoate hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Ethylphenyl 4-(2-aminoacetyl)benzoate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Ethylphenyl 4-(2-aminoacetyl)benzoate
- 4-Ethylphenyl 4-(2-aminoacetyl)benzoate sulfate
Uniqueness
4-Ethylphenyl 4-(2-aminoacetyl)benzoate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C17H18ClNO3 |
---|---|
Molecular Weight |
319.8 g/mol |
IUPAC Name |
(4-ethylphenyl) 4-(2-aminoacetyl)benzoate;hydrochloride |
InChI |
InChI=1S/C17H17NO3.ClH/c1-2-12-3-9-15(10-4-12)21-17(20)14-7-5-13(6-8-14)16(19)11-18;/h3-10H,2,11,18H2,1H3;1H |
InChI Key |
QVSZDHZNMCLLKI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C(=O)CN.Cl |
Origin of Product |
United States |
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